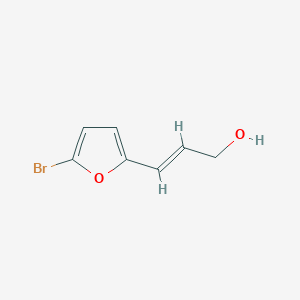
2-(5-(Difluoromethyl)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Difluoromethyl)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of multiple fluorine atoms in its structure imparts distinct physicochemical properties, making it a valuable compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation processes, including electrophilic, nucleophilic, radical, and cross-coupling methods . The formation of the dioxaborolane ring is usually accomplished through the reaction of boronic acids or esters with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to transfer the CF2H group to the aromatic ring . The process may also include the use of novel non-ozone depleting difluorocarbene reagents for the formation of the X–CF2H bond where X is oxygen, nitrogen, or sulfur .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(Difluoromethyl)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the fluorinated aromatic ring.
Substitution: The compound can undergo substitution reactions, particularly involving the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include metal-based catalysts, difluorocarbene reagents, and other fluorinating agents . Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted fluorinated compounds .
Applications De Recherche Scientifique
2-(5-(Difluoromethyl)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which 2-(5-(Difluoromethyl)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the difluoromethyl group with molecular targets. The highly polar C–F bond in the difluoromethyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with biomolecules or other chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Difluoromethyl)-2-nitrobenzene: Similar in structure due to the presence of the difluoromethyl group.
Difluoromethyl 2-pyridyl sulfone: Another compound with a difluoromethyl group, used in various synthetic applications.
Uniqueness
2-(5-(Difluoromethyl)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the difluoromethyl group and the dioxaborolane ring. This unique structure imparts distinct physicochemical properties, making it valuable for specific applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C13H15BF4O2 |
|---|---|
Poids moléculaire |
290.06 g/mol |
Nom IUPAC |
2-[5-(difluoromethyl)-2,4-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BF4O2/c1-12(2)13(3,4)20-14(19-12)8-5-7(11(17)18)9(15)6-10(8)16/h5-6,11H,1-4H3 |
Clé InChI |
NKLNEOADDPUKBW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


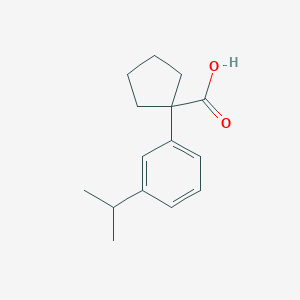

![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
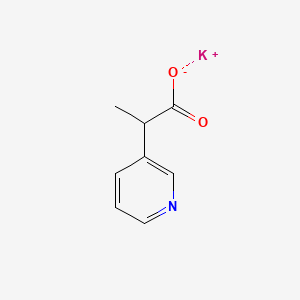
![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid](/img/structure/B13577810.png)

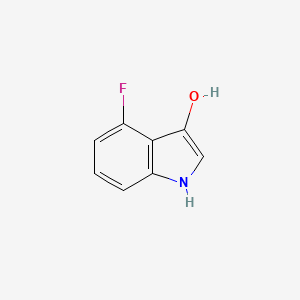

![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)
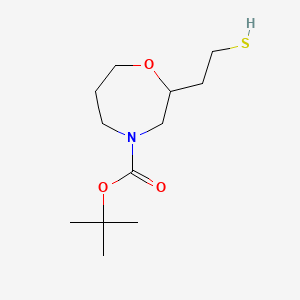
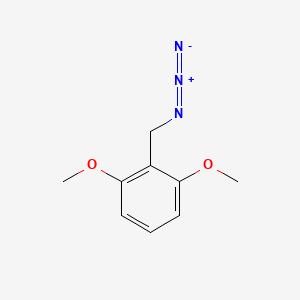
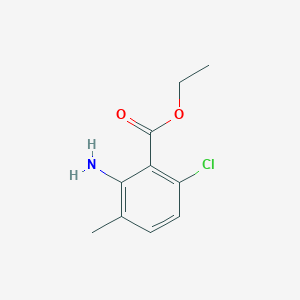
![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)
